5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoropyrimidine with piperidin-4-ylmethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve cost-effective and efficient production .
Chemical Reactions Analysis
5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:
5-Fluoropyrimidine: A precursor in the synthesis of the target compound.
2-(Piperidin-4-ylmethoxy)pyrimidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-(piperidin-4-ylmethoxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8;/h5-6,8,12H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUOWAFDRJDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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